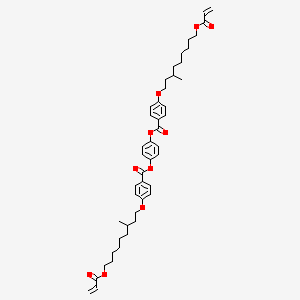
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate): is a complex organic compound that belongs to the class of liquid crystal monomers. These compounds are known for their unique structural properties, which make them suitable for various applications, particularly in the field of liquid crystal displays (LCDs). The compound is characterized by its rigid core and flexible side chains, which contribute to its liquid crystalline behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) typically involves multiple steps, starting from the basic raw materials. The process generally includes the following steps:
Esterification: The initial step involves the esterification of 1,4-phenylene with 4-hydroxybenzoic acid to form 1,4-phenylene bis(4-hydroxybenzoate).
Etherification: The next step is the etherification of the hydroxyl groups with 9-(acryloyloxy)-3-methylnonanol to form the final product.
Reaction Conditions:
Temperature: The reactions are typically carried out at elevated temperatures ranging from 60°C to 120°C.
Catalysts: Acidic or basic catalysts are often used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, toluene, and dimethylformamide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used.
Hydrolysis: Acidic or basic aqueous solutions are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: The hydrolysis products include 1,4-phenylene bis(4-hydroxybenzoate) and 9-(acryloyloxy)-3-methylnonanol.
Substitution: Substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Liquid Crystals: Used in the development of liquid crystal displays (LCDs) due to its unique liquid crystalline properties.
Polymer Science: Utilized in the synthesis of advanced polymers with specific mechanical and thermal properties.
Biology and Medicine:
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable polymers.
Biocompatible Materials: Research is ongoing to explore its use in biocompatible materials for medical implants.
Industry:
Electronics: Widely used in the electronics industry for the production of LCDs and other display technologies.
Coatings: Used in the formulation of advanced coatings with specific optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) primarily involves its ability to form liquid crystalline phases. The rigid core of the molecule aligns in an ordered fashion, while the flexible side chains provide the necessary mobility. This alignment is influenced by temperature, electric fields, and other external stimuli, making it suitable for use in display technologies.
Molecular Targets and Pathways:
Liquid Crystalline Phases: The compound forms nematic, smectic, or cholesteric phases depending on the conditions.
Polymerization Pathways: The acrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks.
Comparación Con Compuestos Similares
- 2-Methyl-1,4-phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate)
- 1,4-Bis(4-(6-acryloyloxyhexyloxy)benzoyloxy)-2-methylbenzene
Comparison:
- Structural Differences: The length and branching of the side chains differ among these compounds, affecting their liquid crystalline properties.
- Thermal Properties: The melting and clearing temperatures vary, influencing their suitability for different applications.
- Polymerization Behavior: The reactivity of the acrylate groups can differ, leading to variations in the properties of the resulting polymers.
1,4-Phenylene bis(4-((acryloyloxy)methoxy)benzoate) stands out due to its unique combination of structural rigidity and flexibility, making it highly suitable for advanced applications in liquid crystal displays and other technologies.
Propiedades
IUPAC Name |
[4-[4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoyl]oxyphenyl] 4-(3-methyl-9-prop-2-enoyloxynonoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58O10/c1-5-43(47)53-31-13-9-7-11-15-35(3)29-33-51-39-21-17-37(18-22-39)45(49)55-41-25-27-42(28-26-41)56-46(50)38-19-23-40(24-20-38)52-34-30-36(4)16-12-8-10-14-32-54-44(48)6-2/h5-6,17-28,35-36H,1-2,7-16,29-34H2,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYXBHRGDTUIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCOC(=O)C=C)CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCC(C)CCCCCCOC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
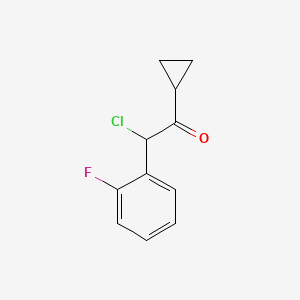
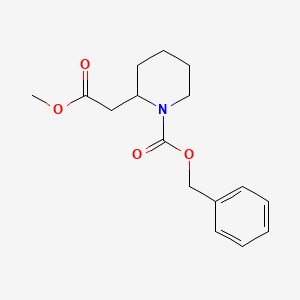
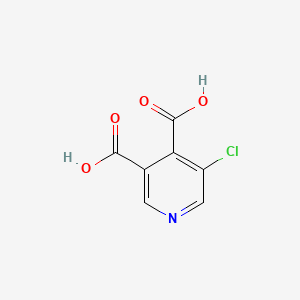
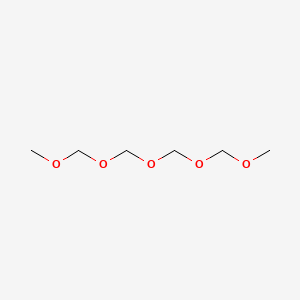

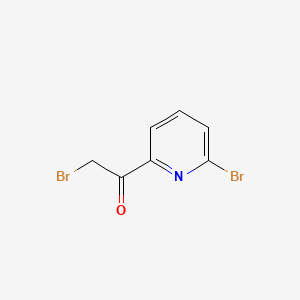
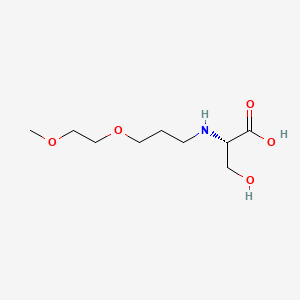
![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)
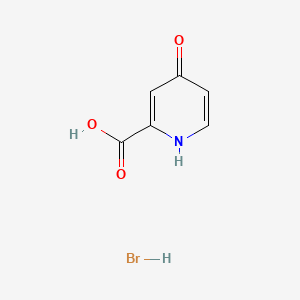
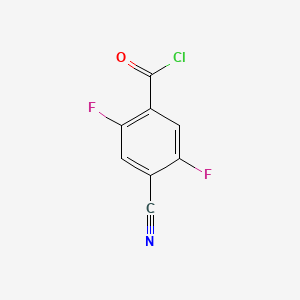
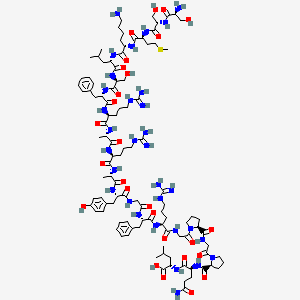
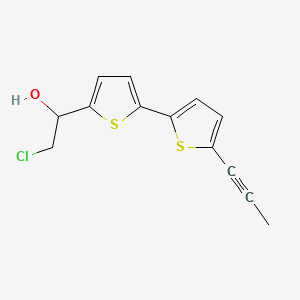
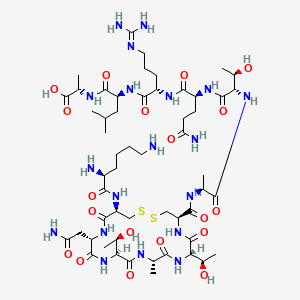
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)
